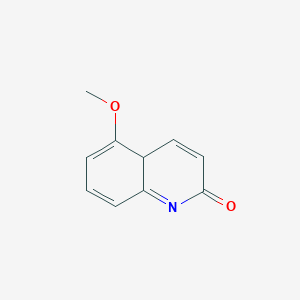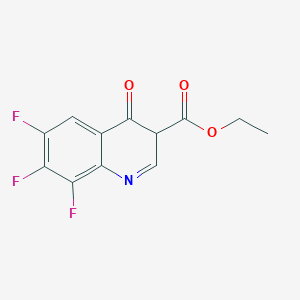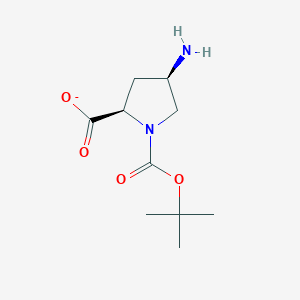
1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) ester, (2R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound is characterized by its pyrrolidine ring, which is substituted with an amino group and a carboxylic acid group. The BOC (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group is protected using the BOC group. This is usually achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of Carboxylic Acid: The carboxylic acid group is introduced through various methods, such as oxidation of an alcohol group or hydrolysis of an ester group.
Industrial Production Methods
In industrial settings, the production of (2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-AMINOPYRROLIDINE-2,4-DICARBOXYLIC ACID: This compound is similar in structure but lacks the BOC protecting group.
(2S,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID: This is a stereoisomer with different spatial arrangement of atoms.
Uniqueness
(2R,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific stereochemistry and the presence of the BOC protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H17N2O4- |
|---|---|
Peso molecular |
229.25 g/mol |
Nombre IUPAC |
(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7-/m1/s1 |
Clave InChI |
WDWRIVZIPSHUOR-RNFRBKRXSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)[O-])N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12357799.png)
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
![1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12357808.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)
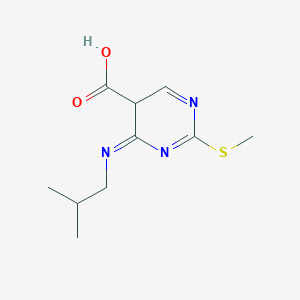
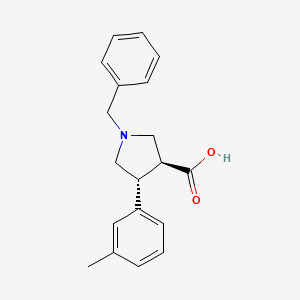
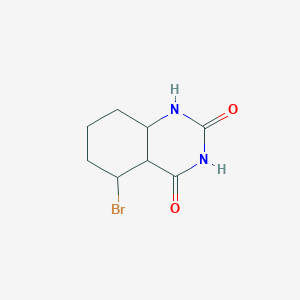
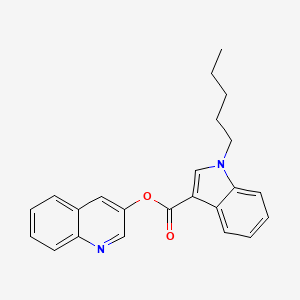
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid](/img/structure/B12357856.png)
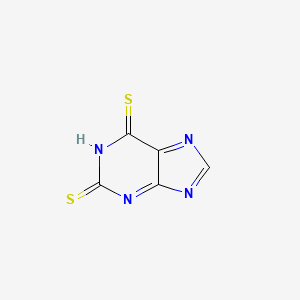
![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
